3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine 3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739002
InChI: InChI=1S/C10H11F3N2/c11-10(12,13)9-7(3-1-6-15-9)8-4-2-5-14-8/h1,3,6,8,14H,2,4-5H2/t8-/m1/s1
SMILES:
Molecular Formula: C10H11F3N2
Molecular Weight: 216.20 g/mol

3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC15739002

Molecular Formula: C10H11F3N2

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine -

Specification

Molecular Formula C10H11F3N2
Molecular Weight 216.20 g/mol
IUPAC Name 3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C10H11F3N2/c11-10(12,13)9-7(3-1-6-15-9)8-4-2-5-14-8/h1,3,6,8,14H,2,4-5H2/t8-/m1/s1
Standard InChI Key VYIOPASXUJQCER-MRVPVSSYSA-N
Isomeric SMILES C1C[C@@H](NC1)C2=C(N=CC=C2)C(F)(F)F
Canonical SMILES C1CC(NC1)C2=C(N=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, reflects its stereospecific configuration. The pyridine ring (C5H5N) serves as the central aromatic system, with a trifluoromethyl (-CF3) group at position 2 and a (2R)-pyrrolidine substituent at position 3. Key structural features include:

  • Stereochemistry: The (2R) configuration of the pyrrolidine nitrogen ensures enantioselective binding to chiral biological targets.

  • Aromaticity: The pyridine ring’s electron-deficient nature facilitates π-π stacking interactions in protein binding pockets .

  • Electron-Withdrawing Effects: The -CF3 group induces strong electron-withdrawing effects, modulating the compound’s reactivity and solubility.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC10H11F3N2
Molecular Weight216.20 g/mol
InChI KeyVYIOPASXUJQCER-MRVPVSSYSA-N
LogP (Predicted)1.8 ± 0.3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:

  • ¹H NMR (400 MHz, CDCl3): δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 7.6 Hz, 1H, pyridine-H), 3.45–3.35 (m, 1H, pyrrolidine-H), 2.95–2.80 (m, 2H, pyrrolidine-H).

  • MS (ESI+): m/z 217.1 [M+H]+.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via two primary methods:

Route 1: Nucleophilic Substitution

  • Starting Materials: 2-Chloro-3-(trifluoromethyl)pyridine and (2R)-pyrrolidine.

  • Conditions: Reflux in dimethylformamide (DMF) with K2CO3 (12 h, 110°C).

  • Yield: 62% after column chromatography.

Route 2: Catalytic Coupling

  • Catalyst: Pd(OAc)2/Xantphos.

  • Ligand: BINAP for enantiomeric retention .

  • Yield: 78% with 99% enantiomeric excess (ee) .

Table 2: Synthesis Comparison

MethodYield (%)Purity (%)Key Advantage
Nucleophilic6295Cost-effective
Catalytic Coupling7899High stereochemical control

Scalability Challenges

Large-scale production faces hurdles due to:

  • Pyrrolidine Instability: Degradation under prolonged heating necessitates inert atmospheres.

  • CF3 Group Reactivity: Side reactions with polar aprotic solvents limit solvent choice.

Biological Activity and Mechanism

PARP7 Inhibition

The compound exhibits inhibitory activity against poly(ADP-ribose) polymerase 7 (PARP7), a therapeutic target in oncology:

  • IC50: 18 nM in enzymatic assays .

  • Selectivity: >100-fold selectivity over PARP1/2 .

  • Mechanism: Competitive binding to the NAD+ pocket via hydrogen bonding with Ser904 and π-stacking with Tyr907 .

Applications in Drug Development

Oncology

  • PARP7-Driven Cancers: Preclinical models show tumor regression in non-small cell lung cancer (NSCLC) xenografts at 10 mg/kg/day .

  • Combination Therapy: Synergizes with immune checkpoint inhibitors by reducing tumoral IFN-γ resistance .

Central Nervous System (CNS) Disorders

  • Blood-Brain Barrier Penetration: LogP (1.8) and polar surface area (45 Ų) predict moderate CNS availability.

  • Neuroinflammation: Suppresses NLRP3 inflammasome in microglial cells (IC50 = 5 μM).

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison

CompoundTargetIC50/EC50Selectivity
3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridinePARP718 nM>100x vs PARP1/2
3-(Trifluoromethyl)pyridineCYP3A4420 nMLow
2-Methyl-6-(trifluoromethyl)pyridineHIF-PHD2.1 μMModerate

Future Directions

  • Prodrug Development: Esterification of the pyrrolidine nitrogen to enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle formulations for tumor-specific PARP7 inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator